7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The structure of this compound includes a methoxy group at the 7th position and a methyl group at the 2nd position on the tetrahydroisoquinoline scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For instance, the reaction of phenylethylamine with methoxyacetaldehyde under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts such as Lewis acids or Brønsted acids can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinolines depending on the electrophile used.
Scientific Research Applications
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its role in developing new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and intermediates for drug synthesis.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. It can act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The compound may also inhibit certain enzymes, leading to altered biochemical processes within cells .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and methyl groups, making it less specific in its biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains additional methoxy groups, which can enhance its neuroprotective properties.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methoxy group, affecting its reactivity and biological effects.
Uniqueness: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its potential as a pharmacologically active compound.
Properties
IUPAC Name |
7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-6-5-9-3-4-11(13-2)7-10(9)8-12/h3-4,7H,5-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBFDVNYMULOOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298624 | |
Record name | 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54893-23-1 | |
Record name | NSC124713 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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